molecular formula C29H50N2O3 B14186422 N-[(4-Hydroxyphenyl)carbamoyl]docosanamide CAS No. 927674-92-8

N-[(4-Hydroxyphenyl)carbamoyl]docosanamide

Cat. No.: B14186422
CAS No.: 927674-92-8
M. Wt: 474.7 g/mol
InChI Key: YIPXKGUGWSGMEJ-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)carbamoyl]docosanamide is a chemical compound with the molecular formula C29H50N2O3. It is known for its unique structure, which includes a long aliphatic chain and a phenolic group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide typically involves the reaction of docosanoic acid with 4-aminophenol. The process can be carried out under mild conditions using carbamoylation techniques. One common method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This method is efficient and avoids the direct manipulation of sensitive reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize automated systems to ensure consistent quality and yield. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, can enhance the efficiency and environmental friendliness of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)carbamoyl]docosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Hydroxyphenyl)carbamoyl]docosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)carbamoyl]docosanamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Hydroxyphenyl)carbamoyl]docosanamide stands out due to its combination of a phenolic group and a long aliphatic chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

927674-92-8

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)carbamoyl]docosanamide

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)31-29(34)30-26-22-24-27(32)25-23-26/h22-25,32H,2-21H2,1H3,(H2,30,31,33,34)

InChI Key

YIPXKGUGWSGMEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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